An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopentanamine: Synthesis, Properties, and Characterization
An In-depth Technical Guide to 1-(2-Methoxyphenyl)cyclopentanamine: Synthesis, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Methoxyphenyl)cyclopentanamine is a member of the arylcycloalkylamine class of chemical compounds, a group that has garnered significant interest in medicinal chemistry and neuropharmacology due to the varied biological activities of its members. Arylcycloalkylamines are known to interact with various central nervous system targets, and structural modifications can profoundly influence their pharmacological profiles. This technical guide provides a comprehensive overview of the core chemical properties, a plausible synthetic route, and detailed analytical characterization methods for 1-(2-Methoxyphenyl)cyclopentanamine. The information presented herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and exploration of novel arylcycloalkylamine derivatives for potential therapeutic applications.
Introduction
The arylcycloalkylamine scaffold is a privileged structure in medicinal chemistry, with prominent examples including anesthetic and recreational drugs. The introduction of a methoxy group on the phenyl ring and the use of a cyclopentyl ring instead of the more common cyclohexyl ring can significantly alter the compound's steric and electronic properties, potentially leading to novel pharmacological activities. This guide focuses on the ortho-methoxy substituted cyclopentanamine derivative, 1-(2-Methoxyphenyl)cyclopentanamine, providing a detailed exploration of its chemical nature.
Physicochemical Properties
Due to the limited availability of experimental data for 1-(2-Methoxyphenyl)cyclopentanamine, the following properties are predicted based on the analysis of structurally similar compounds.
| Property | Predicted Value | Notes |
| Molecular Formula | C₁₂H₁₇NO | |
| Molecular Weight | 191.27 g/mol | |
| Appearance | Likely a colorless to pale yellow oil or a low-melting solid | Based on similar N-aryl cycloalkylamines. |
| Boiling Point | Not determined | Expected to be >250 °C at atmospheric pressure. |
| Melting Point | Not determined | If solid, likely a low melting point. |
| Solubility | Soluble in common organic solvents (e.g., methanol, ethanol, chloroform, dichloromethane). Limited solubility in water. | The amine group can be protonated to form a water-soluble salt. |
| pKa | Not determined | The basicity of the amine is influenced by the electronic effects of the aryl and alkyl substituents. |
Synthesis of 1-(2-Methoxyphenyl)cyclopentanamine
A plausible and efficient synthetic route to 1-(2-Methoxyphenyl)cyclopentanamine involves a two-step process starting from readily available commercial reagents: a Grignard reaction followed by a Ritter reaction and subsequent hydrolysis.
Caption: Synthetic workflow for 1-(2-Methoxyphenyl)cyclopentanamine.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 1-(2-Methoxyphenyl)cyclopentan-1-ol (Grignard Reaction)
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Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction.
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Add a solution of 2-bromoanisole in anhydrous tetrahydrofuran (THF) dropwise to the magnesium turnings with gentle stirring. The reaction is exothermic and should be maintained at a gentle reflux.[1]
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After the addition is complete, continue to stir the mixture at room temperature until the magnesium is consumed, indicating the formation of 2-methoxyphenylmagnesium bromide.
-
Reaction with Cyclopentanone: Cool the Grignard reagent to 0 °C in an ice bath.
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Add a solution of cyclopentanone in anhydrous THF dropwise to the Grignard reagent with vigorous stirring.[2]
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-(2-methoxyphenyl)cyclopentan-1-ol.
-
Purify the crude product by flash column chromatography on silica gel.
Step 2: Synthesis of 1-(2-Methoxyphenyl)cyclopentanamine (Ritter Reaction and Hydrolysis)
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Ritter Reaction: In a round-bottom flask, dissolve the purified 1-(2-methoxyphenyl)cyclopentan-1-ol in acetonitrile.
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Cool the solution to 0 °C and slowly add concentrated sulfuric acid dropwise with stirring.
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Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
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Work-up: Pour the reaction mixture into ice-water and basify with a concentrated solution of sodium hydroxide until the pH is >10.
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Extract the aqueous layer with dichloromethane.
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-(1-(2-methoxyphenyl)cyclopentyl)acetamide.
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Hydrolysis: To the crude acetamide, add a solution of hydrochloric acid (e.g., 6M HCl).
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Heat the mixture to reflux for 4-6 hours.
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Cool the reaction mixture to room temperature and wash with diethyl ether to remove any unreacted starting material.
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Basify the aqueous layer with a concentrated solution of sodium hydroxide until the pH is >12.
-
Extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, 1-(2-methoxyphenyl)cyclopentanamine. Further purification can be achieved by distillation under reduced pressure or by conversion to its hydrochloride salt followed by recrystallization.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of the synthesized 1-(2-Methoxyphenyl)cyclopentanamine.
Caption: Analytical workflow for the characterization of 1-(2-Methoxyphenyl)cyclopentanamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.[3]
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the methoxyphenyl group, the methoxy protons, the protons of the cyclopentyl ring, and the amine proton. The aromatic protons will likely appear as a multiplet in the range of 6.8-7.3 ppm. The methoxy group will present as a sharp singlet around 3.8 ppm. The cyclopentyl protons will appear as a series of multiplets in the upfield region (1.5-2.5 ppm). The amine proton (NH₂) will likely be a broad singlet, and its chemical shift can vary depending on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons, the methoxy carbon, and the carbons of the cyclopentyl ring. The quaternary carbon of the cyclopentyl ring attached to the nitrogen and the aryl group will have a distinct chemical shift.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.[4][5]
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Electron Ionization (EI-MS): The EI mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 191.27. Common fragmentation pathways for arylcycloalkylamines include alpha-cleavage, leading to the loss of alkyl radicals from the cycloalkyl ring, and fragmentation of the aryl group.
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Electrospray Ionization (ESI-MS): In ESI-MS, the compound will likely be observed as its protonated molecular ion [M+H]⁺ at m/z 192.28.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.[3][5]
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N-H Stretching: Primary amines typically show two N-H stretching bands in the region of 3300-3500 cm⁻¹.
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C-H Stretching: Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be seen below 3000 cm⁻¹.
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C-O Stretching: A strong absorption band corresponding to the aryl-alkyl ether C-O stretch is expected around 1240-1260 cm⁻¹.
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C-N Stretching: The C-N stretching vibration will appear in the region of 1020-1250 cm⁻¹.
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Aromatic C=C Bending: Bands in the 1450-1600 cm⁻¹ region will indicate the presence of the aromatic ring.
Pharmacological Significance and Potential Applications
Arylcycloalkylamines are known to exhibit a wide range of pharmacological activities, primarily through their interaction with N-methyl-D-aspartate (NMDA) receptors, as well as sigma receptors and monoamine transporters.[6][7] The specific substitution pattern on the aromatic ring and the nature of the cycloalkyl group play a crucial role in determining the affinity and selectivity for these targets. The introduction of a methoxy group at the ortho position of the phenyl ring in 1-(2-Methoxyphenyl)cyclopentanamine may modulate its binding profile compared to other analogs, potentially leading to a unique pharmacological profile. Further research is warranted to explore the biological activities of this compound and its potential as a lead structure in drug discovery programs targeting neurological and psychiatric disorders.
Conclusion
This technical guide has provided a detailed overview of the core chemical properties, a plausible synthetic methodology, and a comprehensive analytical characterization strategy for 1-(2-Methoxyphenyl)cyclopentanamine. While some of the physicochemical data are predictive due to the limited availability of experimental results for this specific compound, the provided synthetic and analytical protocols are based on well-established methods for analogous arylcycloalkylamines. This guide is intended to be a valuable resource for researchers, enabling the synthesis and further investigation of this and related compounds for their potential applications in medicinal chemistry and drug development.
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